Bis(sulfosuccinimidyl)tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of bis(sulfosuccinimidyl) compounds, such as bis(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate, involves creating bifunctional spin-labeling reagents. These compounds are designed to span longer distances between reactive groups on a protein, without introducing significant local flexibility, even when bound to sites that can be spanned by shorter reagents (Anjaneyulu et al., 1989).
Molecular Structure Analysis
The molecular structure of bis(sulfosuccinimidyl) compounds is engineered to provide a tight motional coupling of the spin labels to the surface of a target protein. The structural integrity is maintained even in longer backbone compounds, facilitating their binding without significant local flexibility or deviation from intended target sites (Anjaneyulu et al., 1989).
Chemical Reactions and Properties
Bis(sulfosuccinimidyl) compounds react with anion-exchange channels of intact human erythrocytes, demonstrating their ability to selectively label proteins. The reactions are efficient at physiological pH, highlighting the compounds' suitability for biological applications. The cross-linking efficiency is influenced by the length of the reagent's backbone and its ability to span the distance between reactive sites on target proteins (Staros, 1982).
Physical Properties Analysis
The physical properties of bis(sulfosuccinimidyl) compounds, such as solubility and reactivity, are tailored for specific applications in biochemistry and molecular biology. Their design ensures that they are membrane impermeant, making them suitable for cross-linking membrane proteins without permeating the cell membrane (Staros, 1982).
Chemical Properties Analysis
Bis(sulfosuccinimidyl) compounds are characterized by their ability to form stable covalent bonds between amino groups, facilitating the cross-linking of proteins. This property is essential for their use in studying protein interactions, structure, and function. The compounds' chemical stability and reactivity are critical for their effectiveness in these applications (Anjaneyulu et al., 1989).
Safety And Hazards
properties
IUPAC Name |
1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQBUTMELIQJNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O16S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922748 |
Source
|
Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(sulfosuccinimidyl)tartrate | |
CAS RN |
118674-04-7 |
Source
|
Record name | Bis(sulfosuccinimidyl)tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.